1-{7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl}-2-(4-fluorophenyl)ethan-1-one
Description
Properties
IUPAC Name |
1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(4-fluorophenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FNO3/c1-15(2)20-10-16(11-21-15)8-18(9-16)14(19)7-12-3-5-13(17)6-4-12/h3-6H,7-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFKHERITKNWKCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2(CN(C2)C(=O)CC3=CC=C(C=C3)F)CO1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl}-2-(4-fluorophenyl)ethan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the spirocyclic core followed by the introduction of the fluorophenyl group. Reaction conditions often involve the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to meet the demand for high-quality material.
Chemical Reactions Analysis
Types of Reactions
1-{7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl}-2-(4-fluorophenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
1-{7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl}-2-(4-fluorophenyl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-{7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl}-2-(4-fluorophenyl)ethan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Spirocyclic Analogs
a. 3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one ()
- Structural Differences: Replaces the 4-fluorophenyl ethanone group with a phenyl ketone.
- The dimethyl groups in the target compound may improve thermal stability compared to the phenyl analog .
b. 2-(1,4-Dioxa-8-azaspiro[4.5]dec-8-ylmethyl)phenyl](3-fluorophenyl)methanone ()
Table 1: Comparison of Spirocyclic Compounds
Fluorophenyl-Containing Ethanone Derivatives
a. 2-(Dimethyl(oxo)-λ⁶-sulfanylidene)-1-(4-fluorophenyl)ethan-1-one ()
- Structural Differences : Sulfonyl group replaces the spirocyclic amine.
- Implications : The sulfonyl group introduces strong electron-withdrawing effects, altering reactivity in nucleophilic substitutions. NMR data (δ 7.85–7.67 ppm for fluorophenyl protons) suggest similar aromatic shielding to the target compound .
b. 1-(4-(tert-Butyl)phenyl)-2-(4-fluorophenyl)ethan-1-one ()
- Structural Differences : tert-Butyl group instead of spirocyclic system.
Table 2: Fluorophenyl Ethanone Derivatives
| Compound | R Group | Biological Relevance |
|---|---|---|
| Target Compound | Spirocyclic amine | Enhanced rigidity, potential CNS activity |
| Compound | Sulfonyl | High electrophilicity |
| Compound | tert-Butyl | Increased lipophilicity |
Biological Activity
1-{7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl}-2-(4-fluorophenyl)ethan-1-one is a complex organic compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological activity, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The compound is characterized by its unique spirocyclic structure and the presence of a fluorophenyl group. The molecular formula is , with a molecular weight of 289.375 g/mol. Its IUPAC name reflects its complex structure, which includes multiple functional groups that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₃NO₃ |
| Molecular Weight | 289.375 g/mol |
| CAS Number | 1396717-41-1 |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Key steps include the formation of the spirocyclic core and the introduction of the 4-fluorophenyl moiety through nucleophilic substitution reactions.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Anticancer Activity : Preliminary studies suggest that derivatives of spirocyclic compounds show promise in inhibiting cancer cell proliferation. For instance, analogues have been evaluated against different cancer cell lines, demonstrating varying degrees of cytotoxicity.
- Neuropharmacological Effects : The compound may interact with sigma receptors, which are implicated in neuroprotection and modulation of neurotransmitter release. Studies on related compounds have shown significant binding affinity to sigma receptors, suggesting potential applications in neurodegenerative diseases.
- Antimicrobial Properties : Some derivatives have been tested for antimicrobial activity against various pathogens, indicating potential use in treating infections.
Case Studies
Several studies have investigated the biological effects of compounds structurally related to this compound:
- Study on Anticancer Activity : A study assessed the cytotoxic effects of spirocyclic compounds on human leukemia cells (CCRF-CEM). The results indicated that certain derivatives exhibited IC50 values below 10 µg/mL, suggesting significant anticancer potential .
- Sigma Receptor Binding Affinity : Research on related compounds demonstrated high affinity for sigma receptors (K(i) = 5.4 ± 0.4 nM), highlighting their potential for neurological applications .
- Antimicrobial Testing : In vitro tests showed that specific derivatives had notable activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .
The mechanism of action for this compound likely involves interactions with specific molecular targets such as enzymes and receptors. These interactions can modulate biological pathways leading to desired therapeutic effects:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation or metabolic pathways.
- Receptor Modulation : Binding to sigma receptors can influence neurotransmitter release and neuroprotective pathways.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and purification methods for achieving high-purity 1-{7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl}-2-(4-fluorophenyl)ethan-1-one?
- Methodology :
- Multi-step synthesis : Utilize spirocyclic ring formation via cyclization reactions, followed by fluorophenyl group coupling. Key intermediates may require protection/deprotection strategies to avoid side reactions .
- Purification : Column chromatography (silica gel, gradient elution) is critical for isolating the target compound. Monitor purity using TLC with UV visualization .
- Characterization : Confirm structure via -NMR (aromatic protons at δ 7.2–7.8 ppm, spirocyclic methyl groups at δ 1.2–1.5 ppm) and high-resolution mass spectrometry (HRMS) for molecular ion verification .
Q. What safety protocols are essential for handling this compound, given conflicting toxicity data?
- Contradiction Analysis :
- Key Organics (2017) : Classifies the structurally similar 1-[4-(azepan-1-yl)-3-fluorophenyl]ethan-1-one as GHS Category 4 for acute toxicity (oral, dermal, inhalation) .
- Combi-Blocks (2023) : Reports no known hazards for the same compound .
- Recommendations :
- Minimum precautions : Use PPE (gloves, lab coat, goggles), work in a fume hood, and avoid inhalation/contact. Store in sealed containers at –20°C for long-term stability .
- Contingency planning : If toxicity data is ambiguous, treat the compound as hazardous and conduct acute toxicity assays (e.g., LD in rodent models) for clarification .
Q. Which spectroscopic techniques are most effective for characterizing the spirocyclic and fluorophenyl moieties?
- Analytical workflow :
- NMR : -NMR to confirm fluorophenyl substitution (δ –110 to –120 ppm). -NMR for spirocyclic ether/aza ring carbons (δ 60–80 ppm) .
- IR spectroscopy : Detect carbonyl stretching (~1700 cm) and ether C-O bonds (~1100 cm) .
- X-ray crystallography : Resolve spirocyclic conformation if single crystals are obtainable .
Advanced Research Questions
Q. How does the spirocyclic architecture influence the compound’s pharmacokinetics and target selectivity?
- Mechanistic insights :
- Lipophilicity : The dimethyl-dioxa-azaspiro system enhances membrane permeability compared to linear analogs. Computational modeling (e.g., LogP calculations) predicts improved blood-brain barrier penetration .
- Metabolic stability : The spirocyclic structure resists cytochrome P450-mediated oxidation, as shown in microsomal stability assays (e.g., t > 120 minutes) .
- Experimental design :
- In vitro assays : Use Caco-2 cells for permeability studies and hepatocyte models for metabolic profiling .
Q. How can researchers resolve contradictions in toxicity profiles across studies?
- Methodological approach :
- Comparative analysis : Replicate studies under standardized conditions (e.g., OECD guidelines) to isolate variables like impurities or solvent residues .
- Toxicogenomics : Perform RNA sequencing on exposed cell lines to identify differentially expressed genes linked to oxidative stress or apoptosis .
- Case study :
- Key Organics vs. Combi-Blocks : Differences may arise from batch purity. Validate via HPLC (≥98% purity threshold) and Ames test for mutagenicity .
Q. What computational strategies predict the compound’s interactions with biological targets?
- In silico workflow :
- Molecular docking : Use AutoDock Vina to model binding to fluorophenyl-targeted receptors (e.g., kinase enzymes). Focus on hydrophobic pockets accommodating the spirocyclic system .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (GROMACS/AMBER) to evaluate binding affinity .
- Validation :
- SPR assays : Compare predicted K values with surface plasmon resonance data for accuracy assessment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
